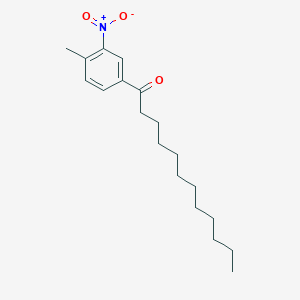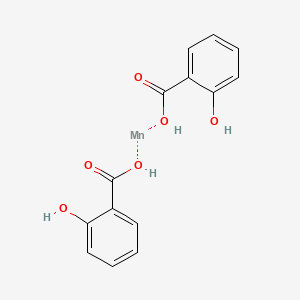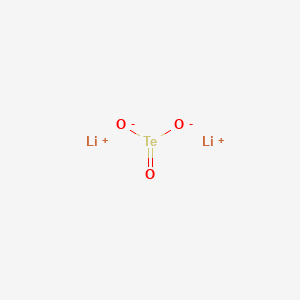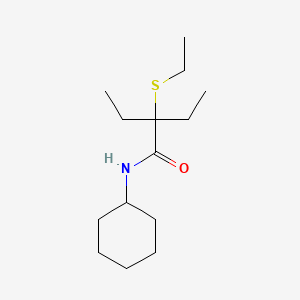![molecular formula C28H38O19 B13813864 [(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octaacetyl-beta-maltose is a chemical compound formed by acetylating all eight hydroxyl groups of the maltose molecule. It is a white crystalline powder that is soluble in water . The compound is commonly used as a food additive, specifically as a flavor enhancer and sweetener .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octaacetyl-beta-maltose can be synthesized from β-D-Glucopyranose, 4-O-(triphenylmethyl)-, tetraacetate and β-D-Glucopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-cyanate . The reaction involves the use of triphenylmethyl perchlorate in dichloromethane at ambient temperature for 2 hours .
Industrial Production Methods: While specific industrial production methods for octaacetyl-beta-maltose are not extensively documented, the compound is typically produced through chemical synthesis in controlled laboratory environments. The process involves precise reaction conditions to ensure the complete acetylation of the maltose molecule.
Analyse Des Réactions Chimiques
Types of Reactions: Octaacetyl-beta-maltose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: Involves the use of water or aqueous solutions to break down the compound into its constituent sugars.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Involves the replacement of acetyl groups with other functional groups using reagents like sodium hydroxide or hydrochloric acid.
Major Products: The major products formed from these reactions include maltose, glucose, and various acetylated derivatives .
Applications De Recherche Scientifique
Octaacetyl-beta-maltose has several scientific research applications:
Mécanisme D'action
The mechanism of action of octaacetyl-beta-maltose involves the hydrolysis of its acetyl groups to release maltose. This process is catalyzed by enzymes such as β-amylase, which cleaves the α-1,4-glucosidic linkages in the compound . The released maltose can then be further metabolized by other enzymes to produce glucose, which is utilized in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Maltose: A disaccharide composed of two glucose units linked by an α-1,4-glycosidic bond.
Maltose Octaacetate: Similar to octaacetyl-beta-maltose but with different acetylation patterns.
β-D-Glucopyranose Tetraacetate: Another acetylated sugar derivative with fewer acetyl groups compared to octaacetyl-beta-maltose.
Uniqueness: Octaacetyl-beta-maltose is unique due to its complete acetylation, which imparts specific chemical properties such as increased solubility and stability. This makes it particularly useful in applications requiring precise control over the release of maltose and other sugars .
Propriétés
Formule moléculaire |
C28H38O19 |
|---|---|
Poids moléculaire |
678.6 g/mol |
Nom IUPAC |
[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C28H38O19/c1-11(31)24(20(10-30)42-23(41)22(40)25(24,12(2)32)43-16(6)36)47-28(15(5)35)27(14(4)34,45-18(8)38)26(13(3)33,44-17(7)37)21(39)19(9-29)46-28/h19-23,29-30,39-41H,9-10H2,1-8H3/t19-,20-,21-,22+,23+,24-,25-,26+,27-,28-/m1/s1 |
Clé InChI |
XBTMNVKLBZDUGM-NEFIXGDUSA-N |
SMILES isomérique |
CC(=O)[C@]1([C@H](O[C@@H]([C@@H]([C@@]1(C(=O)C)OC(=O)C)O)O)CO)O[C@@]2([C@]([C@@]([C@@H]([C@H](O2)CO)O)(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)C(=O)C |
SMILES canonique |
CC(=O)C1(C(OC(C(C1(C(=O)C)OC(=O)C)O)O)CO)OC2(C(C(C(C(O2)CO)O)(C(=O)C)OC(=O)C)(C(=O)C)OC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)


![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)





![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)

![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
